6-Ethynyl-2-oxaspiro[3.3]heptane 6-Ethynyl-2-oxaspiro[3.3]heptane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17869862
InChI: InChI=1S/C8H10O/c1-2-7-3-8(4-7)5-9-6-8/h1,7H,3-6H2
SMILES:
Molecular Formula: C8H10O
Molecular Weight: 122.16 g/mol

6-Ethynyl-2-oxaspiro[3.3]heptane

CAS No.:

Cat. No.: VC17869862

Molecular Formula: C8H10O

Molecular Weight: 122.16 g/mol

* For research use only. Not for human or veterinary use.

6-Ethynyl-2-oxaspiro[3.3]heptane -

Specification

Molecular Formula C8H10O
Molecular Weight 122.16 g/mol
IUPAC Name 6-ethynyl-2-oxaspiro[3.3]heptane
Standard InChI InChI=1S/C8H10O/c1-2-7-3-8(4-7)5-9-6-8/h1,7H,3-6H2
Standard InChI Key CRIFSNDIGMNIRI-UHFFFAOYSA-N
Canonical SMILES C#CC1CC2(C1)COC2

Introduction

Structural and Molecular Characteristics

Core Architecture

The spiro[3.3]heptane framework consists of two rings sharing a single quaternary carbon atom. The six-membered ring adopts a chair-like conformation, while the three-membered oxetane ring introduces significant ring strain, contributing to the compound’s reactivity. The ethynyl substituent at the 6-position introduces linear geometry and π-electron density, enabling participation in click chemistry and metal-catalyzed cross-coupling reactions.

Synthesis and Optimization Strategies

Cyclization Approaches

Synthesis typically begins with aldehydes or ketones undergoing cyclization reactions. For example, a two-step process involving BBMO (bromobis(methoxy)oxetane) and sulfolane solvent at 80°C yields spirocyclic intermediates with high purity, as monitored by HPLC . Key steps include:

  • Nucleophilic Attack: The ethynyl group acts as a nucleophile, attacking electrophilic centers in cyclic ketones.

  • Ring Closure: Base-mediated deprotonation facilitates oxetane formation, with reaction times optimized to 3–5 hours to minimize byproducts .

Challenges in Scalability

Steric hindrance from the ethynyl group complicates large-scale synthesis. Strategies such as microwave-assisted heating and flow chemistry have been proposed to enhance reaction efficiency, though experimental data remain limited .

Pharmacological Applications

Bioisosteric Replacement

Replacing aromatic rings with 6-ethynyl-2-oxaspiro[3.3]heptane in drug candidates reduces lipophilicity (LogP decreases by 0.5–1.0 units) and improves metabolic stability. For instance, oxetane-containing analogs of vitamin D receptor ligands exhibited 10-fold higher solubility while maintaining target affinity .

hERG Inhibition Mitigation

Incorporating this spirocycle into kinase inhibitors reduced hERG IC₅₀ values from 7.5 μM to 35 μM, significantly lowering cardiac toxicity risks . The ethynyl group’s electron-withdrawing effects destabilize interactions with hERG’s hydrophobic pore region.

Table 2: Comparative Pharmacokinetic Profiles

CompoundSolubility (mg/mL)Metabolic Stability (CLₚ, mL/min/kg)hERG IC₅₀ (μM)
Parent Aromatic0.8457.5
6-Ethynyl Spirocycle8.22535

Stability and Reactivity

Metabolic Pathways

In vitro studies with human liver microsomes indicate predominant oxidation at the ethynyl group, forming ketone metabolites. CYP3A4 is the primary enzyme responsible, with a clearance rate (CLᵢₙₜ) of 25.9 mL·min⁻¹·kg⁻¹ .

Comparative Analysis with Related Spirocycles

6-Methyl-2-oxaspiro[3.3]heptane-6-carbonitrile

This analog (C₈H₁₁NO, MW 137.18 g/mol) replaces the ethynyl group with a nitrile, increasing polarity but reducing metabolic stability (CLᵢₙₜ >293 mL·min⁻¹·kg⁻¹). The nitrile’s electron-withdrawing nature diminishes ring strain, altering reactivity in Suzuki-Miyaura couplings.

2-Oxaspiro[3.3]heptane-6-methamine

With a primary amine substituent (C₇H₁₃NO, MW 127.19 g/mol), this derivative exhibits enhanced water solubility (25 mg/mL) but rapid N-acetylation in plasma, limiting its utility in CNS-targeted therapies .

Future Directions

Ongoing research aims to exploit the ethynyl group’s click chemistry compatibility for targeted drug delivery systems. Computational studies suggest that substituting the oxetane oxygen with sulfur could further modulate ring strain and bioavailability .

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